molecular formula C13H27N3O4S2 B6969135 4-(1,1-dioxo-1,4-thiazinan-4-yl)-N,N-diethylpiperidine-1-sulfonamide

4-(1,1-dioxo-1,4-thiazinan-4-yl)-N,N-diethylpiperidine-1-sulfonamide

Cat. No.: B6969135
M. Wt: 353.5 g/mol
InChI Key: JLXWTBIYSYQTLP-UHFFFAOYSA-N
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Description

4-(1,1-dioxo-1,4-thiazinan-4-yl)-N,N-diethylpiperidine-1-sulfonamide is a complex organic compound that features a unique combination of nitrogen and sulfur heterocycles

Preparation Methods

The synthesis of 4-(1,1-dioxo-1,4-thiazinan-4-yl)-N,N-diethylpiperidine-1-sulfonamide involves several steps. One common synthetic route includes the reaction of N,N-diethylpiperidine with a sulfonyl chloride derivative under controlled conditions to form the sulfonamide group. The thiazinane ring is then introduced through a cyclization reaction involving sulfur and nitrogen-containing reagents . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(1,1-dioxo-1,4-thiazinan-4-yl)-N,N-diethylpiperidine-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases that involve sulfur and nitrogen metabolism.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxo-1,4-thiazinan-4-yl)-N,N-diethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds include other thiazinane and piperidine derivatives, such as:

What sets 4-(1,1-dioxo-1,4-thiazinan-4-yl)-N,N-diethylpiperidine-1-sulfonamide apart is its unique combination of the thiazinane and piperidine rings, which provides distinct chemical and biological properties.

Properties

IUPAC Name

4-(1,1-dioxo-1,4-thiazinan-4-yl)-N,N-diethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O4S2/c1-3-15(4-2)22(19,20)16-7-5-13(6-8-16)14-9-11-21(17,18)12-10-14/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXWTBIYSYQTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N1CCC(CC1)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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